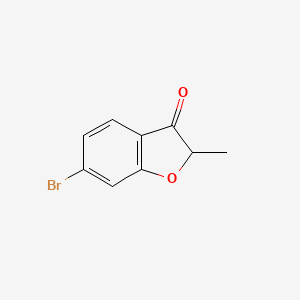

6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one

Description

6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one is a brominated dihydrobenzofuranone derivative characterized by a fused benzofuran ring system with a ketone group at position 3, a methyl substituent at position 2, and a bromine atom at position 4.

Key structural features:

- Molecular formula: C₉H₇BrO₂ (assuming substitution pattern matches related compounds in and ).

- Functional groups: Bromine (electron-withdrawing), methyl (electron-donating), and ketone (polar).

- Synthetic routes: Likely involves halogenation of a 2-methyl-2,3-dihydro-1-benzofuran-3-one precursor, as seen in analogous syntheses (e.g., bromination of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives) .

Properties

Molecular Formula |

C9H7BrO2 |

|---|---|

Molecular Weight |

227.05 g/mol |

IUPAC Name |

6-bromo-2-methyl-1-benzofuran-3-one |

InChI |

InChI=1S/C9H7BrO2/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-5H,1H3 |

InChI Key |

YQTJQLJMLPOWCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C2=C(O1)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one generally follows a multi-step approach:

- Step 1: Preparation of methyl-substituted benzofuran precursors.

- Step 2: Selective bromination at the 6-position of the benzofuran ring.

- Step 3: Formation of the 2,3-dihydro-1-benzofuran-3-one ring system.

The key challenge is regioselective bromination and maintaining the integrity of the benzofuran skeleton during halogenation.

Detailed Synthetic Procedures

Bromination of 2-Methylbenzofuran Derivatives

One effective method involves bromination of methyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate derivatives using N-bromosuccinimide (NBS) under radical conditions with benzoyl peroxide as a catalyst. This approach selectively introduces bromine at the benzylic position adjacent to the furan ring, facilitating subsequent cyclization.

- Reaction conditions: Reflux in dry carbon tetrachloride (CCl4) for 8 hours with equimolar NBS and catalytic benzoyl peroxide.

- Outcome: High yield (approx. 30%) of methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate, a key intermediate for further transformations.

Cyclization to 2,3-Dihydro-1-benzofuran-3-one

The brominated intermediates undergo intramolecular cyclization to form the dihydrobenzofuranone ring. This can be achieved via acid-mediated cyclodehydration or metal-catalyzed processes.

- Titanium tetrachloride (TiCl4)-promoted cyclization of α-haloketones with phenols has been reported to efficiently yield benzofuran derivatives, suggesting a plausible route for synthesizing 2,3-dihydrobenzofuran-3-ones.

Alternative Methylation and Halogenation Routes

- Dimethyl sulfate has been utilized as a methylating agent to introduce methyl groups at the 2-position of benzofuran derivatives under mild conditions (20°C to reflux temperature), improving yield and safety compared to other methylation reagents.

- Halogenation of acetyl groups on benzofuran rings with bromine or chlorine leads to bromo- or chloro-substituted benzofuran derivatives, confirmed by NMR and X-ray crystallography.

Summary Table of Key Preparation Steps

Analytical and Research Outcomes

Spectroscopic Characterization

- 1H-NMR Spectra: Bromination at the 6-position and substitution of acetyl hydrogens by halogens cause disappearance of acetyl proton signals and appearance of new signals at 4.7–6.7 ppm, indicating successful halogenation.

- X-ray Crystallography: Structural confirmation of brominated benzofuran derivatives including the 6-bromo substitution pattern and ring conformation.

Yield and Purity Improvements

- Use of dimethyl sulfate as a methylating agent enhances yield and safety compared to classical methylation reagents.

- Radical bromination with NBS under controlled conditions yields key bromomethyl intermediates with moderate to good yields (~30%), which can be purified by column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methyl-2,3-dihydro-1-benzofuran-3-one.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 2-methyl-2,3-dihydro-1-benzofuran-3-one.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and bioactivity. Selected comparisons:

Key Observations :

Comparison with Target Compound :

- The target compound’s bromine and methyl groups may confer distinct selectivity compared to TB515’s phenylpropynylidene moiety, which shows potent antitubercular activity in liposomal carriers .

- Unlike MAO-B inhibitors with indole or methoxy substituents , the target compound lacks π-conjugated extensions, suggesting lower enzyme affinity but simpler synthetic accessibility.

Insights :

Physicochemical Properties

Lipophilicity and solubility are critical for drug-likeness:

*Estimated using ChemDraw.

Key Takeaway : The target compound’s higher logP compared to TB501 suggests better membrane permeability but may limit solubility in aqueous environments .

Biological Activity

6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one is , with a molecular weight of approximately 215.07 g/mol. The structure features a benzofuran core with a bromine substituent and a carbonyl group, which may contribute to its biological activity.

Antinociceptive Effects

Recent studies have indicated that benzofuran derivatives exhibit significant antinociceptive effects. For instance, a series of 2,3-dihydro-1-benzofuran derivatives were evaluated for their cannabinoid receptor activity. One notable compound demonstrated efficacy in reversing neuropathic pain in animal models without affecting locomotor behavior. This effect was selectively antagonized by a CB2 receptor antagonist, highlighting the role of the endocannabinoid system in mediating these effects .

Anticancer Activity

Research has shown that benzofuran derivatives possess anticancer properties. A study on a related compound indicated that it inhibited cell proliferation in various cancer cell lines, including ovarian cancer cells (A2780) with an IC50 value of 10 μM. The mechanism involved Src kinase inhibition, suggesting that structural modifications in benzofuran compounds could enhance their anticancer activity .

The mechanisms through which 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in pain modulation and cancer cell proliferation.

Interaction with Cannabinoid Receptors

The compound's interaction with cannabinoid receptors (CB1 and CB2) is significant. The selectivity for CB2 receptors suggests potential therapeutic applications in pain management and inflammatory conditions .

Study on Neuropathic Pain

In an experimental model using Sprague Dawley rats, the administration of a benzofuran derivative similar to 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one resulted in significant pain relief in neuropathic pain models induced by spinal nerve ligation and paclitaxel treatment. The effects were dose-dependent and indicated a favorable safety profile as there were no adverse locomotor effects observed .

Anticancer Efficacy

Another study assessed the anticancer efficacy of related benzofuran compounds against various cancer cell lines. The findings revealed that certain derivatives exhibited potent inhibitory effects on tumor growth while sparing normal cells, indicating a therapeutic window for selective targeting .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action observed for various derivatives of benzofuran:

| Compound Name | Activity Type | Mechanism of Action | IC50 Value |

|---|---|---|---|

| 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one | Antinociceptive | CB2 receptor agonism | Not specified |

| Benzofuran derivative (e.g., MDA7) | Antinociceptive | CB2 receptor selective | Not specified |

| Benzofuran derivative (e.g., A2780) | Anticancer | Src kinase inhibition | 10 μM |

Q & A

Q. How can researchers optimize the synthesis of 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one?

Methodological Answer: Synthesis typically involves bromination of a benzofuran precursor followed by selective functionalization. For example:

- Step 1 : Bromination using reagents like N-bromosuccinimide (NBS) in the presence of FeBr₃ as a catalyst to introduce the bromine atom at the 6-position .

- Step 2 : Methylation at the 2-position via alkylation reactions, using methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Cyclization to form the dihydrofuran ring under acidic or thermal conditions.

Q. Key Optimization Parameters :

Q. What analytical techniques are critical for confirming the structure and purity of 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and dihydrofuran protons (δ 3.0–4.0 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~180–190 ppm, brominated aromatic carbons at ~110–130 ppm .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-Br (~550 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 242 (C₉H₇BrO₂) .

Q. How does the compound behave under varying solvent systems or storage conditions?

Methodological Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Ethanol or acetone can be used for recrystallization .

- Stability :

- Light-sensitive (store in amber vials at –20°C).

- Degrades under strong acidic/basic conditions (monitor via TLC or HPLC).

- Hygroscopicity : Low; store in a desiccator to prevent moisture absorption .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one in substitution or ring-opening reactions?

Methodological Answer:

- Nucleophilic Substitution : The bromine atom at C6 is susceptible to SNAr (nucleophilic aromatic substitution) with amines or alkoxides. For example:

- Ring-Opening : Under reductive conditions (e.g., LiAlH₄), the dihydrofuran ring opens to form a diol intermediate .

- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying temperatures and catalysts .

Q. How can computational modeling predict the compound’s interactions with biological targets or catalytic sites?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The bromine atom may occupy hydrophobic pockets .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The C=O group acts as an electrophilic site .

- MD Simulations : Simulate stability in lipid bilayers to assess membrane permeability for drug design .

Q. What challenges arise in scaling up synthetic protocols for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.